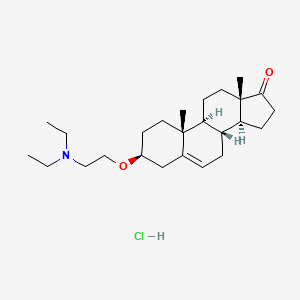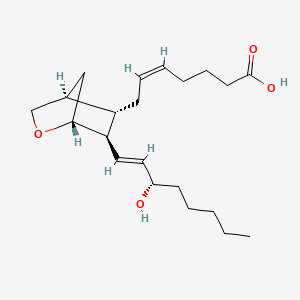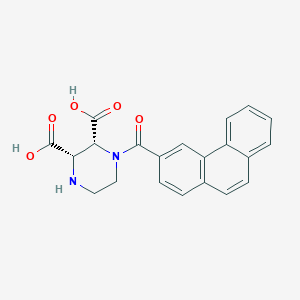
Temanogrel
Descripción general
Descripción
Temanogrel, también conocido como APD791, es un agonista inverso de molécula pequeña oral del receptor de serotonina 2A. Tiene una potente actividad en las plaquetas y el músculo liso vascular. This compound se ha estudiado en ensayos clínicos de fase I en sujetos sanos para evaluar su farmacocinética, farmacodinámica y seguridad .
Aplicaciones Científicas De Investigación
Temanogrel tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como herramienta de investigación para estudiar el receptor de serotonina 2A y su papel en varios procesos químicos.
Biología: En la investigación biológica, this compound se utiliza para investigar los efectos del antagonismo del receptor de serotonina 2A en las vías celulares y moleculares.
Medicina: This compound se ha estudiado por sus posibles efectos terapéuticos en afecciones como la obstrucción microvascular y el fenómeno de Raynaud relacionado con la esclerosis sistémica
Mecanismo De Acción
Temanogrel ejerce sus efectos actuando como un agonista inverso del receptor de serotonina 2A. Este receptor participa en varios procesos fisiológicos, incluida la agregación plaquetaria y la contracción del músculo liso vascular. Al inhibir el receptor de serotonina 2A, this compound reduce la agregación plaquetaria y previene la vasoconstricción, lo que lleva a una mejor circulación sanguínea y una reducción del riesgo de trombosis .
Análisis Bioquímico
Biochemical Properties
Temanogrel is a highly selective antagonist of the 5-HT2A receptor, with a Ki value of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . The interaction of this compound with the 5-HT2A receptor is crucial for its function, as it inhibits the serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent vasoconstriction caused by 5-HT in a concentration-dependent manner . It also significantly inhibits 5-HT-stimulated DNA synthesis . These effects of this compound influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the 5-HT2A receptor . As an inverse agonist of this receptor, this compound inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation, such as platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Dosage Effects in Animal Models
It is known that this compound has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .
Metabolic Pathways
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with enzymes or cofactors involved in serotonin signaling .
Transport and Distribution
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with transporters or binding proteins involved in serotonin signaling .
Subcellular Localization
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it is localized to the cell membrane where the 5-HT2A receptors are located .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Temanogrel implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .
Métodos de producción industrial
Los métodos de producción industrial para this compound también son propietarios. Típicamente, la producción de tales compuestos implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como cristalización, filtración y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Temanogrel experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura química de this compound.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro de la molécula de this compound.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones dependen del resultado deseado y la naturaleza de los reactivos utilizados.
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y las condiciones utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado moléculas de this compound modificadas con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Compuestos similares
Ramosetrón: Un antagonista del receptor de serotonina 5-HT3 que se utiliza para tratar el síndrome del intestino irritable predominantemente diarreico y las náuseas.
Sulamserod: Un potente antagonista del receptor 5-HT4 con actividad antiarrítmica para el estudio de la fibrilación auricular y las enfermedades relacionadas con el sistema cardiovascular.
Singularidad de Temanogrel
This compound es único en su alta selectividad y potencia como antagonista del receptor de serotonina 2A. Su capacidad para inhibir la amplificación mediada por serotonina de la agregación plaquetaria estimulada por ADP y prevenir la vasoconstricción lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQUKRCASTCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237321 | |
| Record name | Temanogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis. | |
| Record name | APD791 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
887936-68-7 | |
| Record name | Temanogrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temanogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMANOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)









![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
